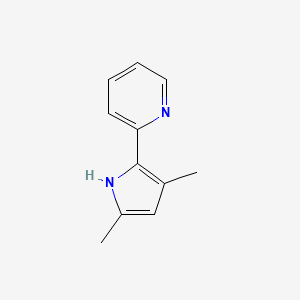![molecular formula C14H21NO3S B6617227 propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate CAS No. 1513475-62-1](/img/structure/B6617227.png)
propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate is a carboxylic acid derivative of thieno[2,3-c]furan, a heterocyclic compound containing a sulfur atom. It is a colorless, crystalline solid compound with a melting point of 149-151°C and a molecular weight of 276.36 g/mol. The compound has a variety of applications in the fields of organic synthesis, pharmaceuticals, and materials science.
Wirkmechanismus
The mechanism of action of propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate is not well understood. However, studies suggest that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In addition, the compound may act as an agonist of the G protein-coupled receptor GPR40, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate are not well understood. However, studies suggest that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In addition, the compound may act as an agonist of the G protein-coupled receptor GPR40, which is involved in the regulation of glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate in laboratory experiments include its relatively low cost, its availability in a variety of forms, and its stability in a variety of conditions. However, the compound can be toxic if handled improperly, and it can react with other compounds in the presence of heat or light.
Zukünftige Richtungen
The potential future directions for propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate include further research into its mechanism of action, its potential therapeutic applications, and its potential toxicity. In addition, further research could be conducted into its potential applications in the fields of organic synthesis, pharmaceuticals, and materials science. Additionally, the compound could be studied for its potential use as a reagent in the synthesis of other compounds.
Synthesemethoden
Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate can be synthesized using a variety of methods, including the reaction of an amine with a thiophene carboxylic acid derivative, the reaction of an amine with a thiophene carboxylic acid derivative in the presence of an acid catalyst, and the reaction of an amine with a thiophene carboxylic acid derivative in the presence of a base catalyst. In addition, the compound can be synthesized from the reaction of an amine with a thiophene carboxylic acid derivative in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate has a variety of applications in scientific research. It has been used as a reagent in the synthesis of a variety of novel compounds, including thieno[2,3-c]furan-3-carboxamides, thieno[2,3-c]furan-3-carboxylic acid derivatives, and thieno[2,3-c]furan-3-carboxylate esters. In addition, the compound has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2, and has been used as a starting material for the synthesis of other thieno[2,3-c]furan derivatives.
Eigenschaften
IUPAC Name |
propan-2-yl 2-amino-4,4,6,6-tetramethylthieno[2,3-c]furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-7(2)17-12(16)8-9-10(19-11(8)15)14(5,6)18-13(9,3)4/h7H,15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSUOLOVRLUAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1C(OC2(C)C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

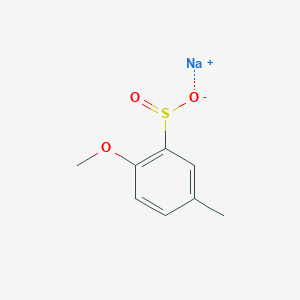
![2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine](/img/structure/B6617153.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B6617174.png)

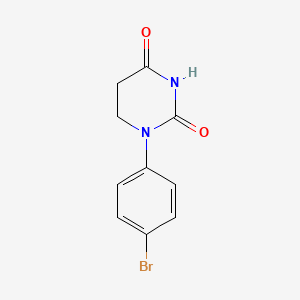
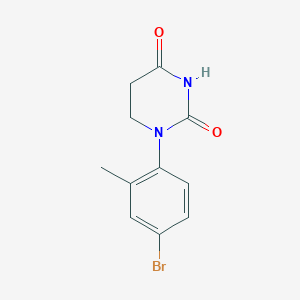
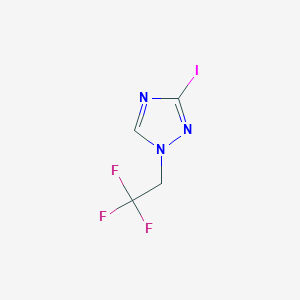
![3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid](/img/structure/B6617213.png)
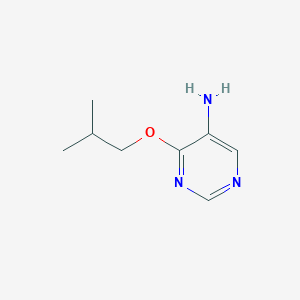
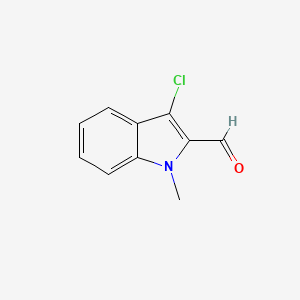
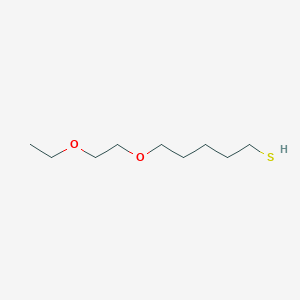
![5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B6617243.png)
